molecular formula C19H24ClN3O5 B10861403 Thalidomide-5-O-C6-NH2 (hydrochloride)

Thalidomide-5-O-C6-NH2 (hydrochloride)

Cat. No.: B10861403
M. Wt: 409.9 g/mol
InChI Key: KNTMURBBEAVSHG-UHFFFAOYSA-N
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Description

Thalidomide-5-O-C6-NH2 (hydrochloride) is a compound based on Thalidomide, known for its ability to recruit cereblon (CRBN) protein. This compound is used in the formation of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins by linking them to an E3 ubiquitin ligase .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thalidomide-5-O-C6-NH2 (hydrochloride) is synthesized by modifying Thalidomide to include a cereblon ligandThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of Thalidomide-5-O-C6-NH2 (hydrochloride) involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes purification steps such as crystallization and chromatography to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-5-O-C6-NH2 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to optimize the yield and selectivity of the reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of Thalidomide-5-O-C6-NH2 (hydrochloride) with modified functional groups, which can be used for further research and development .

Scientific Research Applications

Thalidomide-5-O-C6-NH2 (hydrochloride) has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of PROTACs.

    Biology: Employed in studies involving protein degradation and cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating diseases by targeting specific proteins for degradation.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

The mechanism of action of Thalidomide-5-O-C6-NH2 (hydrochloride) involves the recruitment of cereblon (CRBN) protein, which is part of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent degradation of target proteins. The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in regulating protein levels within cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-5-O-C6-NH2 (hydrochloride) is unique due to its specific linker structure, which allows for the formation of highly selective and potent PROTACs. This uniqueness makes it a valuable tool in the development of targeted protein degradation therapies .

Properties

Molecular Formula

C19H24ClN3O5

Molecular Weight

409.9 g/mol

IUPAC Name

5-(6-aminohexoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C19H23N3O5.ClH/c20-9-3-1-2-4-10-27-12-5-6-13-14(11-12)19(26)22(18(13)25)15-7-8-16(23)21-17(15)24;/h5-6,11,15H,1-4,7-10,20H2,(H,21,23,24);1H

InChI Key

KNTMURBBEAVSHG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCN.Cl

Origin of Product

United States

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